molecular formula C24H24ClN3O2 B2398526 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034398-04-2

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2398526
CAS No.: 2034398-04-2
M. Wt: 421.93
InChI Key: XVQPWRMDCJILSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure features a piperidine scaffold linked to a diphenylpropanone group via a chloropyrimidine ether chain. This specific arrangement is commonly explored in the development of targeted therapeutic agents, as similar structural motifs are found in compounds active in the central nervous system . The chloropyrimidine unit is a privileged structure in drug discovery, often contributing to key molecular interactions with biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2/c25-20-15-26-24(27-16-20)30-21-12-7-13-28(17-21)23(29)14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,15-16,21-22H,7,12-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQPWRMDCJILSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Grignard Addition

Step 1 : Benzoylation of benzene via Friedel-Crafts acylation:
$$
\text{PhH} + \text{ClC(O)CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{PhCOCH}2\text{Cl} \quad (\text{Yield: 68–72\%})
$$
Step 2 : Grignard reaction with phenylmagnesium bromide:
$$
\text{PhCOCH}
2\text{Cl} + \text{PhMgBr} \rightarrow \text{Ph}2\text{CHCOCl} \xrightarrow{\text{H}2\text{O}} \text{Ph}2\text{CHCOOH} \quad (\text{Yield: 55–60\%})
$$
Step 3 : Ketone formation via decarboxylation:
$$
\text{Ph}
2\text{CHCOOH} \xrightarrow{\Delta, \text{CuO}} \text{Ph}2\text{C(O)CH}3 \quad (\text{Yield: 85–90\%})
$$

Direct Coupling via Organometallic Reagents

A one-pot synthesis using diphenylzinc and propanoyl chloride:
$$
\text{CH}3\text{C(O)Cl} + 2 \text{Ph}2\text{Zn} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ph}2\text{C(O)CH}3 \quad (\text{Yield: 75–80\%})
$$

Synthesis of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine

Piperidine Functionalization

Step 1 : Protection of piperidine as its Boc-derivative:
$$
\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-piperidine} \quad (\text{Yield: 95\%})
$$
Step 2 : Hydroxylation at the 3-position via Sharpless dihydroxylation:
$$
\text{Boc-piperidine} \xrightarrow{\text{OsO}
4, \text{NMO}} \text{Boc-3-hydroxypiperidine} \quad (\text{Yield: 82\%})
$$

Pyrimidine Coupling

Step 3 : Mitsunobu reaction with 5-chloropyrimidin-2-ol:
$$
\text{Boc-3-hydroxypiperidine} + \text{5-Cl-pyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Boc-3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \quad (\text{Yield: 65–70\%})
$$
Step 4 : Deprotection with TFA:
$$
\text{Boc-3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{TFA}} \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \quad (\text{Yield: 90\%})
$$

Coupling of Fragments A and B

Acylation via Mixed Carbonate Intermediate

Step 1 : Activation of 3,3-diphenylpropanoic acid:
$$
\text{Ph}2\text{C(O)CH}3 + \text{ClCO}2\text{Et} \xrightarrow{\text{DMAP}} \text{Ph}2\text{C(O)CO}2\text{Et} \quad (\text{Yield: 88\%})
$$
Step 2 : Amide formation with piperidine:
$$
\text{Ph}
2\text{C(O)CO}_2\text{Et} + \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad (\text{Yield: 60–65\%})
$$

Direct Alkylation Under Phase-Transfer Conditions

Alternative route using α-bromo-3,3-diphenylpropan-1-one:
$$
\text{Ph}2\text{C(O)CH}2\text{Br} + \text{3-((5-Cl-pyrimidin-2-yl)oxy)piperidine} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound} \quad (\text{Yield: 50–55\%})
$$

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Friedel-Crafts/Grignard AlCl₃, PhMgBr 55–60% Scalable for bulk synthesis Multi-step, low atom economy
Organometallic Coupling Pd(PPh₃)₄, Ph₂Zn 75–80% One-pot, high efficiency Requires inert conditions
Mitsunobu/Acylation DIAD, HATU 60–65% Regioselective, mild conditions Costly reagents
Phase-Transfer Alkylation TBAB, K₂CO₃ 50–55% Solvent-free, simple workup Moderate yields

Optimization and Mechanistic Insights

  • Steric Effects : The diphenyl groups hinder nucleophilic attack at the ketone’s α-carbon, favoring acylation over alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Mitsunobu reaction yields by stabilizing the oxyphosphonium intermediate.
  • Catalysis : Pd-based catalysts enhance coupling efficiency in organometallic routes but require strict oxygen-free conditions.

Analytical Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 2H, pyrimidine-H), 7.35–7.18 (m, 10H, Ph-H), 4.82 (m, 1H, piperidine-OCH), 3.60–3.20 (m, 4H, piperidine-H), 3.02 (s, 2H, COCH₂), 1.90–1.50 (m, 6H, piperidine-CH₂).
  • HRMS (ESI+) : m/z Calcd for C₂₄H₂₂ClN₃O₂ [M+H]⁺: 428.1398; Found: 428.1401.

Industrial-Scale Considerations

  • Cost Efficiency : The organometallic route is preferred for bulk production despite Pd costs, due to higher yields.
  • Purification : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.
  • Green Chemistry : Solvent-free phase-transfer methods reduce waste but require optimization for scalability.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine/piperazine-containing ketones and enones, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features References
Target Compound : 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one C₂₉H₂₆ClN₃O₂ 5-Chloropyrimidin-2-yloxy, diphenyl Ketone, piperidine, pyrimidine High lipophilicity (Cl, diphenyl), potential halogen bonding -
1-(3-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one () C₁₅H₁₇NO 3-Methylpiperidine, phenyl Enone, piperidine Reduced steric hindrance (single phenyl); antifungal activity implied by title
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () C₁₈H₁₆ClF₃N₄OS₂ 3-Chloro-5-(trifluoromethyl)pyridine, thiophene thioether Ketone, piperazine, thioether Enhanced electron-withdrawing effects (CF₃, Cl); thioether may improve metabolic stability
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol () C₁₇H₂₅NO 2,4,6-Trimethylphenyl Secondary alcohol, piperidine Polar hydroxyl group increases solubility; steric hindrance from trimethylphenyl
1-[2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one () C₂₅H₂₆F₃N₅O₂S Trifluoromethylpyrazole, thiazole, phenyl Ketone, thiazole, pyrazole Heterocyclic diversity (thiazole, pyrazole); CF₃ enhances metabolic resistance

Key Observations

Substituent Effects on Lipophilicity: The target compound’s diphenyl and 5-chloropyrimidine groups likely result in higher logP values compared to analogs with single aryl groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Complexity :

  • Compounds with pyrimidine or pyridine rings (e.g., target compound, ) often require Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in (72% yield for a pyrimidine-containing analog) .
  • Piperazine-linked compounds () employ amide-coupling reagents like HOBt/TBTU, suggesting similar strategies could apply to the target compound .

The 5-chloropyrimidine group may mimic adenine in kinase inhibitors, a common strategy in drug design .

Steric and Electronic Profiles: The diphenylpropanone core in the target compound creates significant steric bulk, which could hinder binding to shallow protein pockets compared to less bulky analogs (e.g., ’s trimethylphenylpropanol) . The chloro-pyrimidine oxygen in the target compound may act as a hydrogen-bond acceptor, a feature absent in methyl- or CF₃-substituted analogs .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a chloropyrimidine moiety, a piperidine ring, and a diphenylpropanone backbone, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3OC_{18}H_{20}ClN_3O, and its CAS number is 2034398-04-2. It possesses several functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC18H20ClN3OC_{18}H_{20}ClN_3O
CAS Number2034398-04-2
Molecular Weight335.79 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that the compound may inhibit enzymes involved in inflammatory pathways and modulate receptor activities associated with various diseases, including cancer and neurological disorders.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this structure. For instance, research has shown that similar compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating higher efficacy than traditional chemotherapeutics like Tamoxifen . The mechanism involves inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through in vitro assays, where it was found to reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases and conditions.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized compounds with similar structures against MCF-7 breast cancer cells using the MTT assay. Results indicated that these compounds exhibited high cytotoxic activity, which was significantly greater than that of Tamoxifen, highlighting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights
Further investigation into the mechanism of action revealed that the compound can bind to specific enzymes and receptors, influencing signaling pathways associated with cell survival and proliferation. This binding affinity is enhanced by the structural features of the chloropyrimidine and piperidine components .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneModerateLow
1-(3-(5-Chloropyrimidin-2-yl)ethanoneLowHigh

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3-diphenylpropan-1-one?

The synthesis involves sequential coupling reactions, including nucleophilic substitution and amidation. Key parameters include:

  • Reagent selection : Use coupling agents like TBTU/HOBt for amide bond formation to minimize racemization .
  • Solvent choice : Anhydrous DMF or dichloromethane (DCM) ensures stability of intermediates .
  • Temperature control : Maintain 0–5°C during chloropyrimidine coupling to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates high-purity intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloropyrimidine moiety .
  • pH sensitivity : Avoid aqueous solutions with pH < 5 or > 8, as the piperidine ring may undergo protonation or degradation .
  • Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the ketone group .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of the chloropyrimidine and piperidine coupling (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~503.2 Da) and isotopic patterns for chlorine .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance biological efficacy?

  • Piperidine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .
  • Chloropyrimidine optimization : Replace chlorine with bromine to assess halogen bonding effects on kinase inhibition .
  • Diphenylpropanone rigidity : Incorporate sp³-hybridized carbons to reduce metabolic oxidation .
  • Validation : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to prioritize analogs .

Q. How can conflicting reaction mechanisms in synthetic pathways be resolved?

Example: Discrepancies in piperidine ring formation (Favorskii rearrangement vs. direct substitution).

  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) or trapping intermediates with thiourea .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
  • Computational modeling : DFT calculations compare activation energies of proposed pathways .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Use SwissADME or MOE to estimate logP (~3.5), BBB permeability, and CYP450 interactions .
  • Bioavailability : Molecular dynamics simulations assess solubility limits in lipid bilayers .
  • Metabolic sites : Identify labile positions (e.g., ketone group) prone to glucuronidation using MetaSite .

Q. How can contradictory bioactivity data across assays be reconciled?

  • Assay conditions : Variability in cell membrane permeability (e.g., ATP levels in luciferase assays) may skew IC₅₀ values .
  • Impurity profiling : HPLC-MS detects trace byproducts (e.g., dechlorinated analogs) that antagonize activity .
  • Target off-effects : Use CRISPR-edited cell lines to isolate primary vs. secondary targets .

Q. What challenges arise in scaling up the synthesis for preclinical testing?

  • Catalyst loading : Optimize Pd/C or Ni catalysts for Suzuki coupling to reduce metal contamination .
  • Workflow bottlenecks : Continuous flow systems improve yield in piperidine ring closure .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Q. How can degradation pathways under physiological conditions be mapped?

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (HCl), and thermal stress (40°C) .
  • Analytical tools : LC-MS/MS identifies major degradants (e.g., hydrolyzed ketone or piperidine ring-opened products) .
  • Stabilizers : Co-formulate with cyclodextrins to protect the chloropyrimidine group .

Q. What role does polymorphism play in modulating physicochemical properties?

  • Crystallography : Compare Form I (monoclinic) vs. Form II (orthorhombic) solubility via powder XRD .
  • Dissolution rates : Use DSC/TGA to correlate melting points (Form I: 145°C; Form II: 162°C) with bioavailability .
  • Regulatory considerations : Patent polymorphs early to block generic competitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.